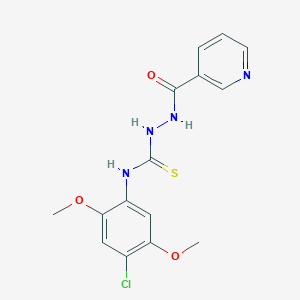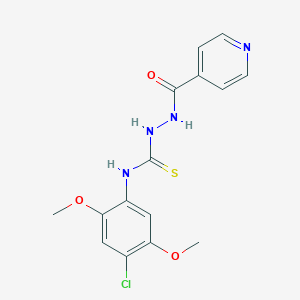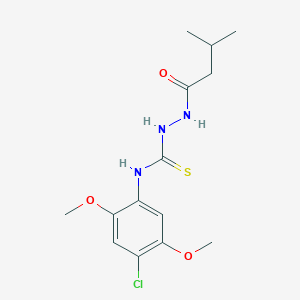
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine, also known as DTTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DTTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood. However, studies have suggested that (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may inhibit protein kinase CK2 by binding to its ATP-binding site. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may also induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may act as a fluorescent probe for metal ions by forming a complex with the metal ion, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have biochemical and physiological effects in various studies. Inhibition of protein kinase CK2 by (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to reduce cell viability and induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have a high affinity for metal ions, making it a potential probe for metal ion detection.
Vorteile Und Einschränkungen Für Laborexperimente
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for metal ion detection. However, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has limitations in terms of its solubility, which can affect its bioavailability in vivo. Moreover, the mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine. One direction is to further investigate its potential as an inhibitor of protein kinase CK2 and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for metal ion detection in living cells. Moreover, future studies can focus on improving the solubility and bioavailability of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine for in vivo applications.
Synthesemethoden
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with thioformamide in the presence of acetic acid. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a yellow solid with a yield of 90%. Another method involves the reaction of 4,6-dimethyl-2-oxypyrimidine with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a white solid with a yield of 80%.
Wissenschaftliche Forschungsanwendungen
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been studied as a potential fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine |
|---|---|
Molekularformel |
C9H12N4S |
Molekulargewicht |
208.29 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-5-7(2)12-8(11-6)13-9-10-3-4-14-9/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI-Schlüssel |
QUBLKMUHLYZLCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









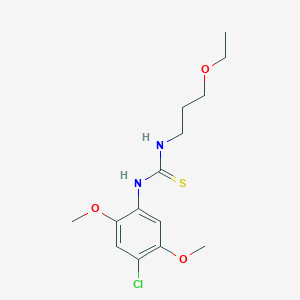
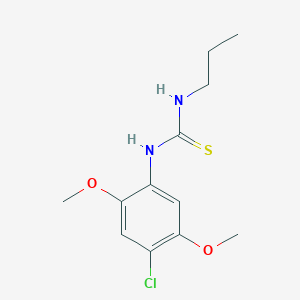
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)


